![molecular formula C8H16ClNO B2782533 diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride CAS No. 205639-89-0](/img/structure/B2782533.png)
diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride, also known as WIN 35428, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research.2.1]hept-2-yl)-methanol hydrochloride.
Mechanism of Action
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride acts as a potent and selective dopamine reuptake inhibitor. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and altered behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride are primarily related to its effects on the dopamine system. It has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.
Advantages and Limitations for Lab Experiments
The advantages of using Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride in lab experiments include its potency and selectivity as a dopamine reuptake inhibitor. It has also been shown to have a relatively long half-life, which allows for longer experiments. However, one limitation is that it can induce stereotypic behaviors in animals, which may confound behavioral experiments.
Future Directions
There are several future directions for research on Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride. One area of research is to investigate its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another area of research is to study its effects on different brain regions and how it may modulate neural circuits involved in behavior. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride to better understand its effects and potential therapeutic applications.
Conclusion:
In conclusion, Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research. It has been used to study the role of dopamine in various physiological processes, including reward, motivation, and addiction. Its effects on the dopamine system have been well-characterized, but there is still much to learn about its effects on other neurotransmitter systems and brain regions. Overall, Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride is an important tool for studying the neurobiology of behavior and addiction.
Synthesis Methods
The synthesis of Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride is a complex process that involves multiple steps. It starts with the synthesis of 3-tropinone, which is then converted to 3-phenyltropane-2-carboxylic acid. The final step involves the reduction of the carboxylic acid to the corresponding alcohol using sodium borohydride. The resulting product is then purified and converted to the hydrochloride salt.
Scientific Research Applications
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride has been widely used in scientific research as a tool to study the dopamine system. It has been used to investigate the role of dopamine in various physiological processes, including reward, motivation, and addiction. It has also been used to study the effects of dopamine reuptake inhibitors on behavior and neurotransmitter release.
properties
IUPAC Name |
[(1S,2S,3R,4R)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSSFLCCAAVUFA-PXXJPSRFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

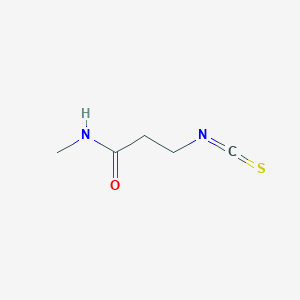
![2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide](/img/structure/B2782451.png)
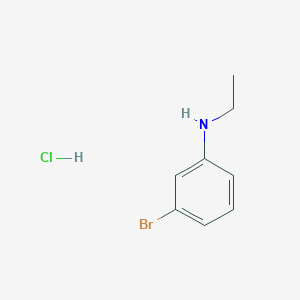
![N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2782453.png)
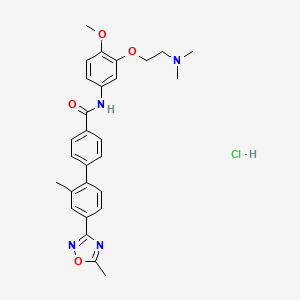
![4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one](/img/structure/B2782458.png)

![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)
![N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2782466.png)
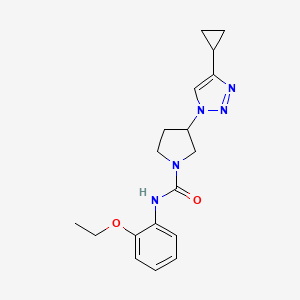
![Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate](/img/structure/B2782469.png)
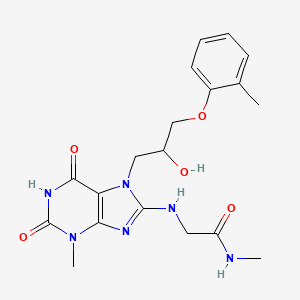

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2782473.png)